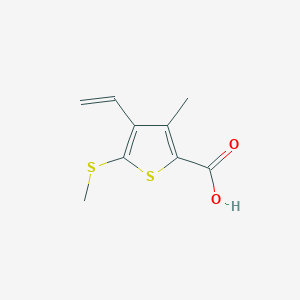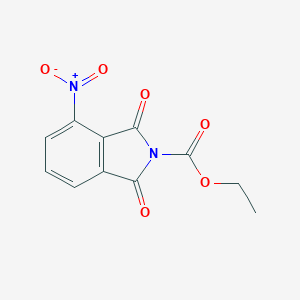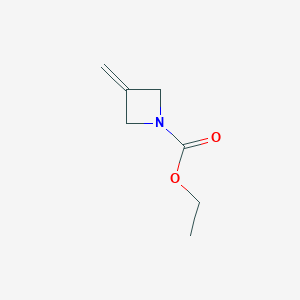![molecular formula C19H27NO4 B067815 10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one CAS No. 188064-65-5](/img/structure/B67815.png)
10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one, commonly known as BDB, is a chemical compound that belongs to the family of psychoactive substances. It is a derivative of the phenethylamine class of compounds and has been used in scientific research to understand its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of BDB is not fully understood, but it is believed to act on the serotonergic system by releasing serotonin and inhibiting its reuptake. BDB has also been found to act on the dopaminergic system by increasing dopamine release and inhibiting its reuptake.
Biochemical and Physiological Effects
BDB has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. BDB has also been found to increase body temperature and cause dehydration. In addition, BDB has been shown to increase the levels of certain hormones, such as cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDB in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it is a controlled substance and requires special permits to be used in research. In addition, the psychoactive effects of BDB can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on BDB. One area of interest is its potential use in treating depression and anxiety disorders. Another area of interest is its potential use in studying the serotonergic and dopaminergic systems. Further research is needed to fully understand the mechanism of action and physiological effects of BDB. In addition, more research is needed to determine the long-term effects of BDB use on the brain and body.
Conclusion
In conclusion, BDB is a psychoactive compound that has been used in scientific research to study its mechanism of action and physiological effects. It is relatively easy to synthesize and has potential applications in the treatment of depression and anxiety disorders. However, it is a controlled substance and requires special permits to be used in research. Further research is needed to fully understand the effects of BDB on the brain and body.
Métodos De Síntesis
The synthesis of BDB involves the reaction of 2,3-dimethoxyphenethylamine with butyraldehyde in the presence of a catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to yield BDB.
Aplicaciones Científicas De Investigación
BDB has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive properties and has been used as a substitute for MDMA in studies. BDB has also been studied for its potential use in treating depression and anxiety disorders.
Propiedades
Número CAS |
188064-65-5 |
|---|---|
Nombre del producto |
10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one |
Fórmula molecular |
C19H27NO4 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
10b-butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one |
InChI |
InChI=1S/C19H27NO4/c1-6-7-9-19-14-12-16(23-5)15(22-4)11-13(14)8-10-20(19)17(21)24-18(19,2)3/h11-12H,6-10H2,1-5H3 |
Clave InChI |
CZSKLLWDRCPNBD-UHFFFAOYSA-N |
SMILES |
CCCCC12C3=CC(=C(C=C3CCN1C(=O)OC2(C)C)OC)OC |
SMILES canónico |
CCCCC12C3=CC(=C(C=C3CCN1C(=O)OC2(C)C)OC)OC |
Sinónimos |
3H-Oxazolo[4,3-a]isoquinolin-3-one, 10b-butyl-1,5,6,10b-tetrahydro-8,9-dimethoxy-1,1-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)





![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)





